4-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE
Overview
Description
4-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a nitrophenyl group, and a dihydrophthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylpiperazine Intermediate: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form benzylpiperazine.
Nitration of the Phenyl Ring: The benzylpiperazine intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position of the phenyl ring.
Cyclization to Form the Dihydrophthalazinone Core: The nitrophenyl-benzylpiperazine intermediate undergoes cyclization with a suitable reagent, such as phthalic anhydride, under acidic conditions to form the dihydrophthalazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Oxidation: The dihydrophthalazinone core can be oxidized to form the corresponding phthalazinone derivative.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride (NaH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: Formation of 4-[4-(4-BENZYLPIPERAZIN-1-YL)-3-AMINOPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE.
Substitution: Formation of various substituted benzylpiperazine derivatives.
Oxidation: Formation of 4-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2-METHYL-PHTHALAZIN-1-ONE.
Scientific Research Applications
4-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its structural similarity to known antibacterial and antifungal compounds.
Neuropharmacology: The compound has been studied for its potential effects on serotonin receptors, which could make it a candidate for treating psychiatric disorders.
Chemical Biology: It is used in molecular modeling studies to understand its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 4-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets. For instance, its benzylpiperazine moiety can interact with serotonin receptors, leading to increased serotonin levels in the extracellular fluid and activation of serotonin receptors . This mechanism is similar to that of other serotonin reuptake inhibitors, which are used to treat depression and anxiety.
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzylpiperazin-1-yl)aniline: Shares the benzylpiperazine moiety and is known for its antimicrobial properties.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Similar in structure and studied for its antimicrobial activity.
4-Benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl) methanone: Investigated for its neuropharmacological effects.
Uniqueness
4-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combination of a nitrophenyl group and a dihydrophthalazinone core, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
4-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-2-methylphthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-28-26(32)22-10-6-5-9-21(22)25(27-28)20-11-12-23(24(17-20)31(33)34)30-15-13-29(14-16-30)18-19-7-3-2-4-8-19/h2-12,17H,13-16,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNCGAAKCDNQJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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